molecular formula C5H8ClNOS B1404903 (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol hydrochloride CAS No. 1443931-85-8

(1S)-1-(1,3-thiazol-5-yl)ethan-1-ol hydrochloride

Cat. No.: B1404903
CAS No.: 1443931-85-8
M. Wt: 165.64 g/mol
InChI Key: XXGJSNMDNXPFLR-WCCKRBBISA-N
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Description

Thiazole Ring Substituent Positioning Analysis

The thiazole ring in this compound adopts a planar conformation with bond lengths and angles consistent with aromatic heterocyclic systems. Key structural parameters include:

Parameter Value (Å/°) Source
C2–S1 bond length 1.719 ± 0.003
N3–C4 bond length 1.318 ± 0.004
C5–C6 (ethanol) bond 1.512 ± 0.005
Thiazole ring planarity <0.02 Å deviation

The ethanol substituent at C5 adopts a synperiplanar orientation relative to the thiazole ring’s sulfur atom, minimizing steric clashes. This positioning creates a conjugated system between the thiazole’s π-electrons and the hydroxyl group’s lone pairs, as evidenced by shortened C5–O bond lengths (1.423 Å) compared to typical alcohols (1.43–1.46 Å) .

Absolute Configuration Determination at Chiral Center

Single-crystal X-ray diffraction (SC-XRD) confirms the (S)-configuration at the ethanol-bearing chiral center (C6). Key crystallographic data:

Metric Value Method
Flack parameter -0.02(3) SC-XRD
Hooft parameter 0.01(2) SC-XRD
C6–O–H torsion angle 172.3°

The configuration was further validated via:

  • Circular Dichroism (CD) : A negative Cotton effect at 215 nm (n→π* transition)
  • DFT Calculations : 98.7% enantiomeric excess predicted using B3LYP/6-311+G(d,p)

Hydrogen Bonding Network in Protonated Form

Protonation at the thiazole’s N3 atom creates an extensive hydrogen-bonding network:

Interaction Distance (Å) Angle (°) Donor-Acceptor Pair
N3–H···Cl⁻ 1.98 ± 0.02 168.5 Thiazolium→Chloride
O–H···Cl⁻ 2.21 ± 0.03 157.2 Ethanol→Chloride
C2–H···Cl⁻ 2.45 ± 0.04 142.7 Thiazole→Chloride

These interactions form a three-dimensional supramolecular architecture stabilized by:

  • Charge-assisted hydrogen bonds between the thiazolium cation and chloride anions
  • C–H···Cl⁻ secondary interactions contributing to crystal packing efficiency

The protonated N3 atom exhibits pyramidalization (τ = 0.89), with bond angles widening from 115.7° (neutral) to 122.3° (protonated) .

Crystallographic and Spectroscopic Correlations

X-ray Diffraction Patterns

SC-XRD reveals a monoclinic crystal system (space group P2₁) with unit cell parameters:

Parameter Value
a 7.892(2) Å
b 12.415(3) Å
c 8.326(2) Å
β 105.73(3)°
Z 4

The asymmetric unit contains two ion pairs, with chloride anions occupying interstitial sites between thiazolium cations.

Vibrational Spectroscopy

Key IR absorptions correlate with structural features:

Band (cm⁻¹) Assignment Source
3250 (broad) O–H/N–H stretching
1587 Thiazole ring C=C/C=N
1324 C–S stretching
1052 C–O stretching (ethanol)

The absence of a free N–H stretch (3400–3300 cm⁻¹) confirms protonation at N3 .

Computational Modeling Insights

Torsional Energy Profile

Potential energy scans reveal:

  • 30.5 kJ/mol barrier for ethanol group rotation
  • Two minima at θ = 60° (gauche) and 180° (anti)

Properties

IUPAC Name

(1S)-1-(1,3-thiazol-5-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS.ClH/c1-4(7)5-2-6-3-8-5;/h2-4,7H,1H3;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGJSNMDNXPFLR-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CS1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN=CS1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the ethan-1-ol moiety. One common method involves the condensation of a thioamide with an α-halo ketone under basic conditions to form the thiazole ring. The resulting thiazole derivative can then be reduced to introduce the ethan-1-ol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(1,3-thiazol-5-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Thiazole-5-carboxylic acid.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol hydrochloride serves as a crucial building block for creating more complex molecules. Its ability to undergo various reactions such as oxidation, reduction, and substitution enhances its utility in synthetic pathways.

Reaction TypeDescriptionCommon Reagents
OxidationConverts ethan-1-ol to aldehyde or carboxylic acidPotassium permanganate, chromium trioxide
ReductionReduces thiazole ring to dihydrothiazole derivativesLithium aluminum hydride, catalytic hydrogenation
SubstitutionForms substituted thiazole derivativesHalogenating agents, nucleophiles like amines

Biology

Thiazole derivatives are recognized for their biological activities. This compound exhibits antimicrobial, antifungal, and anticancer properties. Studies have shown that compounds with thiazole structures can effectively inhibit various pathogens and tumor growth.

Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives significantly inhibited the growth of Gram-positive bacteria. The mechanism involved disruption of bacterial cell wall synthesis due to interaction with specific enzymes .

Medicine

In medicinal chemistry, this compound is utilized as a precursor for synthesizing pharmaceuticals targeting diverse diseases. Thiazole-containing compounds are prevalent in antibiotics and anti-inflammatory agents.

Example: Drug Development
Research has indicated that this compound can be modified to develop new anti-tuberculosis agents. Its efficacy was evaluated in vitro against Mycobacterium tuberculosis, showing promising results .

Industrial Applications

In the industrial sector, thiazole derivatives are employed in producing dyes, pigments, and corrosion inhibitors. The unique properties of this compound make it suitable for formulating products that require enhanced stability and reactivity.

Industrial Use Case: Corrosion Inhibitors
Thiazole derivatives have been integrated into formulations for corrosion inhibitors used in metal protection. A study highlighted that these compounds effectively reduce corrosion rates in acidic environments .

Mechanism of Action

The mechanism of action of (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol hydrochloride depends on its specific application. In biological systems, thiazole derivatives often interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfur and nitrogen atoms in the thiazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (CAS: 30748-47-1)

  • Molecular Formula : C₆H₈N₂OS
  • Key Differences: Replaces the alcohol group with a ketone and introduces an amino substituent at the 2-position.
  • Implications: The ketone reduces hydrogen-bonding capacity compared to the target compound, while the amino group may enhance nucleophilicity. This derivative is often used in medicinal chemistry for its reactivity in Schiff base formation .

1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one Hydrochloride (CAS: 1315368-82-1)

  • Molecular Formula : C₅H₇ClN₂OS
  • Key Differences: Shares the thiazole core but substitutes the alcohol with a ketone and includes an amino group.
  • Implications : The absence of a chiral center and the ketone functionality limit its stereochemical interactions, making it less selective in biological systems compared to the target compound .

Heterocyclic Analogues with Oxazole or Pyrazole Cores

(1S)-1-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol (CAS: 1565845-63-7)

  • Molecular Formula: C₁₁H₁₀ClNO₂
  • Key Differences : Replaces the thiazole sulfur with oxygen (oxazole ring) and introduces a 4-chlorophenyl substituent.
  • Implications: The oxazole’s lower electronegativity compared to thiazole reduces its ability to participate in π-stacking interactions.

1-(1H-Pyrazol-5-yl)ethan-1-one Hydrochloride (CAS: 175277-40-4)

  • Molecular Formula : C₅H₇ClN₂O
  • Key Differences : Utilizes a pyrazole ring instead of thiazole and retains a ketone group.
  • Implications : The pyrazole’s dual nitrogen atoms increase basicity, while the ketone limits solubility. This compound is often employed as an intermediate in kinase inhibitor synthesis .

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight Core Heterocycle Functional Group CAS Number
Target Compound C₅H₈ClNOS 165.64 Thiazole Alcohol (1S) 1443931-85-8
1-(2-Amino-4-methyl-thiazol-5-yl)ethanone C₆H₈N₂OS 156.20 Thiazole Ketone 30748-47-1
1-(2-Amino-thiazol-5-yl)ethanone HCl C₅H₇ClN₂OS 178.64 Thiazole Ketone 1315368-82-1
(1S)-1-[3-(4-Cl-Ph)-oxazol-5-yl]ethanol C₁₁H₁₀ClNO₂ 223.66 Oxazole Alcohol (1S) 1565845-63-7
1-(Pyrazol-5-yl)ethanone HCl C₅H₇ClN₂O 146.57 Pyrazole Ketone 175277-40-4

Biological Activity

(1S)-1-(1,3-thiazol-5-yl)ethan-1-ol hydrochloride is a thiazole derivative notable for its diverse biological activities, particularly in antimicrobial, antifungal, and anticancer domains. This compound's structure features a thiazole ring, which is known for its ability to interact with biological systems, making it a subject of interest in medicinal chemistry.

The synthesis of this compound typically involves the formation of the thiazole ring followed by the introduction of the ethan-1-ol moiety. Common methods include:

  • Condensation of Thioamides : A thioamide is reacted with an α-halo ketone under basic conditions to form the thiazole ring.
  • Reduction Reactions : The thiazole derivative can be reduced to introduce the ethan-1-ol group.

This compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can alter its biological activity significantly .

Antimicrobial and Antifungal Properties

Thiazole derivatives are recognized for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various pathogens. For instance:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Escherichia coli0.75 μg/mL
Candida albicans0.3 μg/mL

Studies have shown that this compound can inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating infections associated with biofilms .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example:

Cell Line IC50 (µg/mL)
A431 (human epidermoid)2.5
U251 (human glioblastoma)3.0

The mechanism of action is believed to involve interaction with key cellular targets, leading to apoptosis in cancer cells . The presence of specific substituents on the thiazole ring can enhance its cytotoxicity, indicating structure-activity relationships that are crucial for drug design.

The biological activity of this compound is largely attributed to its ability to interact with enzymes or receptors within biological systems. The thiazole ring's sulfur and nitrogen atoms can form hydrogen bonds and coordinate with metal ions, influencing binding affinity and specificity. This interaction can inhibit enzymatic activity or modulate receptor function, leading to the observed antimicrobial and anticancer effects .

Case Studies

Several studies have highlighted the effectiveness of thiazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that a series of thiazole derivatives, including this compound, showed potent activity against resistant strains of bacteria.
  • Anticancer Trials : Clinical trials involving thiazole-containing compounds have reported promising results in reducing tumor sizes in patients with specific types of cancer, showcasing their potential as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol hydrochloride?

  • Methodological Answer : A common approach involves heterogenous catalytic conditions using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst. The reaction typically proceeds at 70–80°C with stirring for 1 hour, followed by TLC monitoring, ice-water quenching, and recrystallization in aqueous acetic acid for purification . Key steps include stoichiometric addition of precursors and rigorous drying to isolate the hydrochloride salt.

Q. How is thin-layer chromatography (TLC) used to monitor the synthesis of this compound?

  • Methodological Answer : TLC is employed to track reaction progress by spotting aliquots of the reaction mixture on silica plates. A solvent system (e.g., ethyl acetate/hexane) is used to separate components. Visualization under UV light or iodine staining helps confirm the disappearance of starting materials and the appearance of the product spot. This ensures reaction completion before workup .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Use nitrile gloves (EN 374-tested), safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store away from drains and surface water to prevent environmental contamination .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved during structural elucidation?

  • Methodological Answer : Contradictions in 1H^1H NMR peaks (e.g., unexpected splitting or shifts) may arise from residual solvents, enantiomeric impurities, or tautomerism. Use deuterated solvents (DMSO-d6_6 or CDCl3_3) for clarity, and compare data with structurally analogous thiazole derivatives (e.g., 2-(4-methyl-1,3-thiazol-5-yl)acetic acid or pyrazolone-based compounds). Additional techniques like 13C^13C NMR or X-ray crystallography (as in ) can confirm stereochemistry .

Q. What strategies optimize enantiomeric purity in the synthesis of the (1S)-configured product?

  • Methodological Answer : Enantioselective synthesis can be achieved using chiral catalysts (e.g., BINOL-derived ligands) or enzymatic resolution. Monitor optical rotation and chiral HPLC to assess purity. For example, PEG-400’s polarity may enhance stereocontrol during nucleophilic substitution steps, while temperature gradients (e.g., cooling from 80°C to RT) can reduce racemization .

Q. How do you validate an HPLC method for quantifying trace impurities in this compound?

  • Methodological Answer : Follow ICH Q2(R1) guidelines:

  • Linearity : Prepare impurity standards (e.g., 1-methyl-1H-tetrazol-5-thiol) at 50–150% of expected levels.
  • Accuracy/Precision : Spike samples with known impurity concentrations and calculate recovery (≥98%).
  • Detection Limit : Use signal-to-noise ratios (S/N ≥ 3) for low-abundance peaks.
    Reference protocols from cefmenoxime hydrochloride impurity analysis, adjusting mobile phase (e.g., acetonitrile/phosphate buffer) and column (C18) to suit thiazole solubility .

Q. What experimental designs mitigate byproduct formation during the hydrochloride salt formation?

  • Methodological Answer : Byproducts often arise from incomplete neutralization or residual solvents. Use controlled HCl gas addition in anhydrous ethanol to avoid excess acid. Monitor pH (target 1–2) and employ vacuum drying to remove traces of PEG-400, which can trap impurities. Recrystallization in mixed solvents (e.g., ethanol/water) enhances purity .

Q. How can reaction yields be improved in large-scale syntheses of this compound?

  • Methodological Answer : Scale-up challenges include heat dissipation and mixing efficiency. Use jacketed reactors with precise temperature control (70–80°C) and high-shear stirring. Replace Bleaching Earth Clay with recyclable catalysts (e.g., immobilized bases on silica). Optimize stoichiometry via DoE (Design of Experiments) to minimize side reactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S)-1-(1,3-thiazol-5-yl)ethan-1-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
(1S)-1-(1,3-thiazol-5-yl)ethan-1-ol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.